molecular formula C30H39BrS B8524609 Tris(4-tert-butylphenyl)sulfanium bromide CAS No. 469912-73-0

Tris(4-tert-butylphenyl)sulfanium bromide

Cat. No. B8524609
M. Wt: 511.6 g/mol
InChI Key: LPXNUENHCAYIDS-UHFFFAOYSA-M
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Patent
US08202677B2

Procedure details

The intended compound was obtained by a similar manner to that in Synthesis Example 1 except that bis(4-tert-butylphenyl)sulfoxide instead of diphenyl sulfoxide and 4-tert-butylbromobenzene instead of chlorobenzene were used, and the amount of water in the extraction was increased.
Name
bis(4-tert-butylphenyl)sulfoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([S:11]([C:13]2[CH:18]=[CH:17][C:16]([C:19]([CH3:22])([CH3:21])[CH3:20])=[CH:15][CH:14]=2)=O)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[C:23]([C:27]1[CH:32]=[CH:31][C:30]([Br:33])=[CH:29][CH:28]=1)([CH3:26])([CH3:25])[CH3:24]>>[Br-:33].[C:1]([C:5]1[CH:10]=[CH:9][C:8]([S+:11]([C:30]2[CH:31]=[CH:32][C:27]([C:23]([CH3:26])([CH3:25])[CH3:24])=[CH:28][CH:29]=2)[C:13]2[CH:18]=[CH:17][C:16]([C:19]([CH3:22])([CH3:21])[CH3:20])=[CH:15][CH:14]=2)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
bis(4-tert-butylphenyl)sulfoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)S(=O)C1=CC=C(C=C1)C(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The intended compound was obtained by a similar manner to that
EXTRACTION
Type
EXTRACTION
Details
the amount of water in the extraction
TEMPERATURE
Type
TEMPERATURE
Details
was increased

Outcomes

Product
Name
Type
Smiles
[Br-].C(C)(C)(C)C1=CC=C(C=C1)[S+](C1=CC=C(C=C1)C(C)(C)C)C1=CC=C(C=C1)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.